

# Methyl Coumalate (CAS 6018-41-3): An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl coumalate

Cat. No.: B027924

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## Introduction

**Methyl coumalate**, with CAS Registry Number 6018-41-3, is a versatile heterocyclic compound belonging to the 2-pyrone class of molecules.<sup>[1][2]</sup> Also known by its synonyms such as Methyl 2-oxo-2H-pyran-5-carboxylate and Methyl 2-pyrone-5-carboxylate, it serves as a pivotal intermediate in organic synthesis and holds significant potential in the pharmaceutical and agrochemical industries.<sup>[3][4][5]</sup> Its unique chemical structure, featuring a conjugated diene system within a lactone ring, makes it a valuable precursor for a wide array of more complex molecules.<sup>[4]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **methyl coumalate**, with a focus on its utility in research and development.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **methyl coumalate** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties of **Methyl Coumalate**

Property	Value	Reference(s)
CAS Number	6018-41-3	[5]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub>	[3][6]
Molecular Weight	154.12 g/mol	[3][6]
Appearance	White to brown crystalline powder	[3]
Melting Point	65-67 °C	
Boiling Point	178-180 °C at 60 mmHg	
Density	1.326 g/cm <sup>3</sup>	
Solubility	Freely soluble in dichloromethane	[2]
Flash Point	137 °C	[2]
Refractive Index	1.513	
Storage	Store at 0-8 °C in a cool, dry place	

## Spectroscopic Data

The structural elucidation of **methyl coumalate** and its reaction products relies on various spectroscopic techniques. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for **Methyl Coumalate**

Technique	Data	Reference(s)
$^1\text{H}$ NMR	Spectra available on PubChem	[3]
$^{13}\text{C}$ NMR	Spectra available on PubChem	[3]
IR Spectroscopy	Spectra available on PubChem and ChemicalBook	[3][6]
Mass Spectrometry	Data available on PubChem	[3]

## Synthesis of Methyl Coumalate

**Methyl coumalate** can be synthesized through several routes, with the esterification of coumalic acid being a common method. Two detailed protocols are provided below.

### Experimental Protocol 1: Synthesis from Coumalic Acid via Acid Catalysis

This method involves the direct esterification of coumalic acid using methanol in the presence of a strong acid catalyst.

- Reagents:
  - Coumalic acid (pulverized)
  - Concentrated sulfuric acid
  - Methanol
  - Anhydrous sodium carbonate
  - Ice
  - Water
- Procedure:
  - In a round-bottomed flask equipped with a thermometer, add concentrated sulfuric acid.

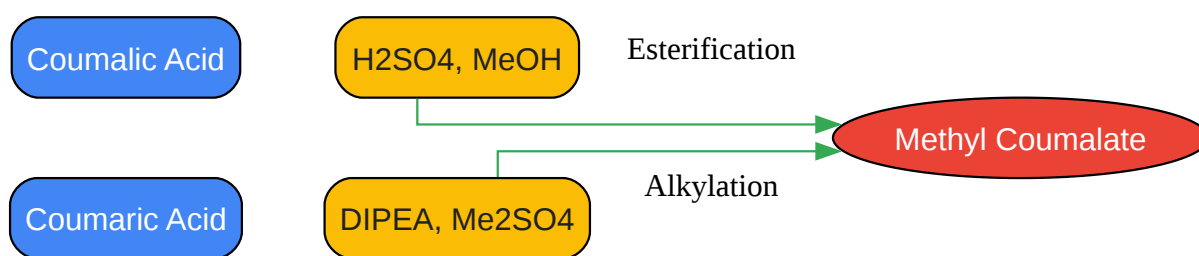
- While swirling and maintaining the temperature between 20-30 °C with an ice bath, add pulverized coumalic acid in small portions.
- Add methanol portion-wise, keeping the temperature between 25-35 °C.
- Heat the mixture on a steam bath for 1 hour.
- Cool the reaction mixture to approximately 40 °C and pour it slowly into a beaker of water while stirring and maintaining the temperature below 40 °C with an ice bath.
- Neutralize the solution by adding anhydrous sodium carbonate in small portions until slightly alkaline.
- Collect the precipitated **methyl coumalate** by filtration.
- Wash the crude product with cold water multiple times to remove inorganic salts.
- Air-dry the purified product overnight.[\[1\]](#)
- Expected Yield: 32-45%[\[1\]](#)

## Experimental Protocol 2: Synthesis from Coumaric Acid via Alkylation

This protocol describes the synthesis from coumaric acid using a non-nucleophilic base and an alkylating agent.

- Reagents:
  - Coumaric acid
  - N-methylpyrrolidone (NMP)
  - Diisopropylethylamine (DIPEA)
  - Dimethyl sulfate
  - Toluene

- Sodium bicarbonate solution
- Water
- Procedure:
  - To a suspension of coumaric acid in N-methylpyrrolidone at 25 °C, add diisopropylethylamine.
  - Slowly add dimethyl sulfate over a period of 1 hour.
  - Stir the reaction mixture continuously for 2 hours at 25 °C.
  - Upon completion of the reaction, dilute the mixture with toluene.
  - Perform sequential extractions with water, sodium bicarbonate solution, and again with water.
  - Remove the toluene under vacuum.
  - The crude product can be purified by short-path distillation or crystallization.
- Expected Yield: ~64%



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Caption: Synthesis pathways to **Methyl Coumalate**.

## Chemical Reactivity and Key Reactions

**Methyl coumalate** is a reactive molecule that participates in a variety of organic transformations, most notably cycloaddition reactions.

## Diels-Alder Reactions

As a 2-pyrone, **methyl coumalate** can act as a dienophile in Diels-Alder reactions.<sup>[1]</sup> It reacts with various dienes, such as 1,3-butadienes and cyclohexadiene, to form complex cyclic structures.<sup>[1]</sup> For instance, with 1,3-butadienes at 100°C, it yields tetrahydrocoumarins and tricyclic octenes. It also undergoes Diels-Alder reactions with unactivated alkenes to afford para-substituted adducts.

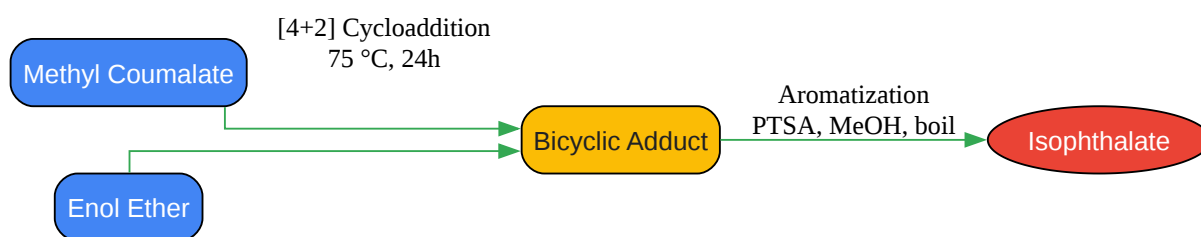
A notable application is its reaction with enol ethers. This reaction produces stable bicyclic adducts which can be subsequently converted into isophthalates, valuable dicarboxylic acid derivatives.

## Experimental Protocol: Diels-Alder Reaction with an Enol Ether

This protocol outlines the general procedure for the reaction of **methyl coumalate** with an enol ether to form a bicyclic adduct, which can be further processed to an isophthalate.

- Reagents:
  - **Methyl coumalate**
  - Enol ether (e.g., ethyl vinyl ether)
  - Acetonitrile (MeCN)
  - p-Toluenesulfonic acid (PTSA) (for aromatization step)
  - Methanol (for aromatization step)
  - Silica gel for chromatography
- Procedure for Adduct Formation:

- In a sealed tube, combine **methyl coumalate** (1.0 mmol), the enol ether (3.0 mmol), and acetonitrile (1.0 mL).
- Heat the sealed tube in an oil bath at 75 °C with stirring for 24 hours.
- After the reaction, remove the solvent under reduced pressure.
- Purify the resulting residue by silica gel chromatography to isolate the bicyclic adduct.
- Procedure for Isophthalate Formation:
  - Dissolve the bicyclic adduct (0.2 mmol) in methanol (1.0 mL) in a suitable flask.
  - Add a catalytic amount of PTSA (a single crystal).
  - Boil the solution for 18 hours.
  - Remove the solvent under reduced pressure.
  - Purify the residue by silica gel chromatography to obtain the corresponding dimethyl isophthalate derivative.



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Caption: Diels-Alder reaction of **Methyl Coumalate**.

## Phosphine-Catalyzed Annulations

**Methyl coumalate** is also utilized as a reagent in phosphine-catalyzed annulation reactions. Specifically, it participates in [4+3] annulation reactions with modified allylic carbonates,

providing a method for constructing complex seven-membered ring systems.

## Applications in Drug Development and Research

**Methyl coumalate** is a valuable building block in the synthesis of pharmaceuticals and has shown potential as a bioactive molecule itself.

## Intermediate in Pharmaceutical Synthesis

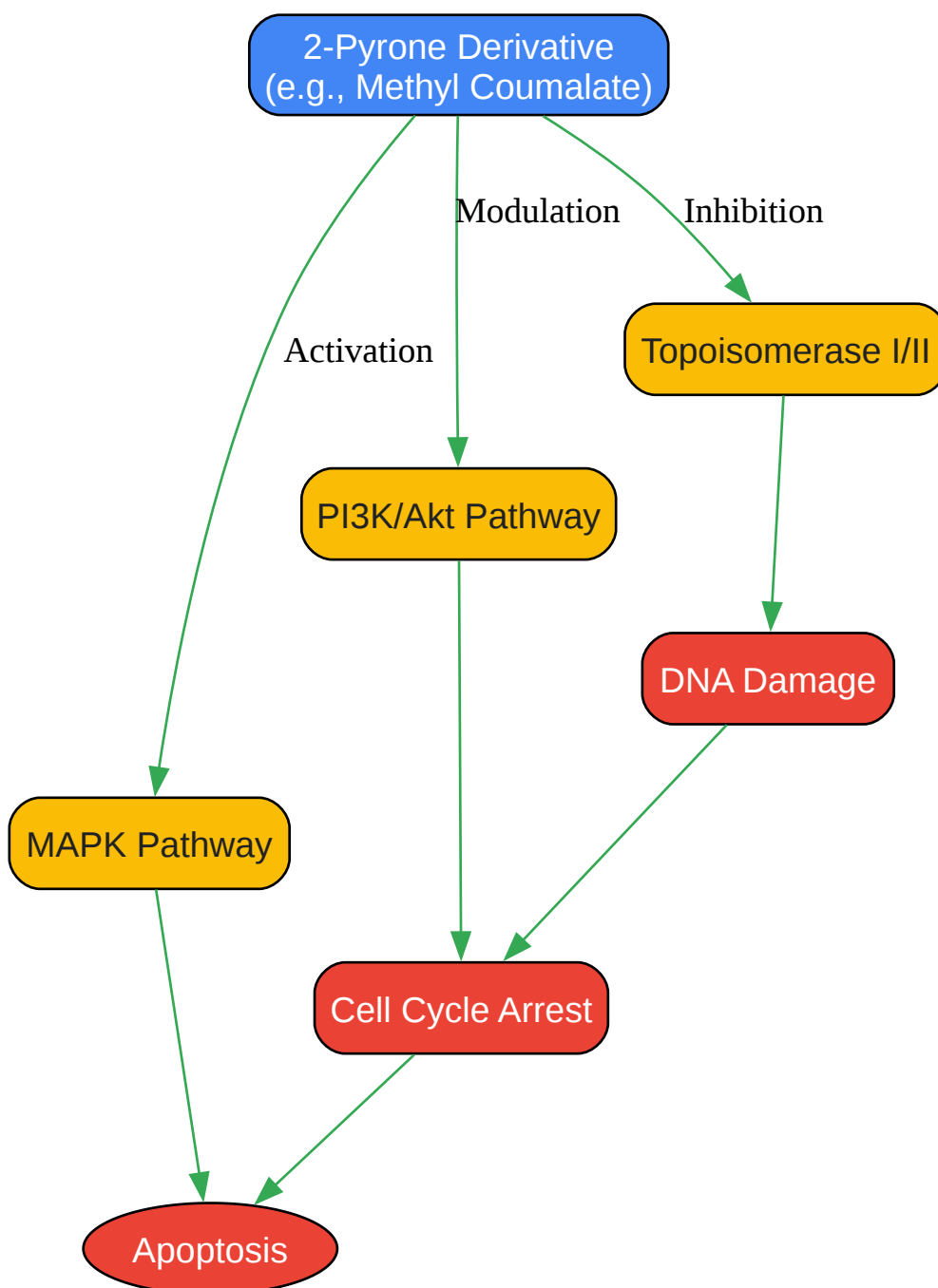
**Methyl coumalate** is reported to be an intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used for the treatment of psoriasis, acne, and sun-damaged skin. While some sources indicate this connection, a detailed, publicly available synthetic route from **methyl coumalate** to a key Tazarotene precursor like ethyl 6-chloronicotinate is not well-documented in the scientific literature. The established synthesis of Tazarotene typically involves the Sonogashira coupling of an acetylene derivative with ethyl 6-chloronicotinate.

## Biological Activity and Cytotoxicity

As an  $\alpha,\beta$ -unsaturated ketone, **methyl coumalate** has demonstrated cytotoxic effects against certain cell lines, including human normal gingival fibroblast cells and oral squamous cell carcinoma cell line-2.<sup>[2]</sup> This suggests its potential as a lead compound in cancer research.

The broader class of 2-pyrone compounds has been studied for their anticancer properties. Their mechanism of action can be multifaceted. Some 2-pyrone derivatives have been shown to induce apoptosis in cancer cells by affecting key signaling pathways. For example, studies on certain pyrone derivatives have demonstrated the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and modulation of the PI3K/Akt pathway, both of which are critical in regulating cell growth, proliferation, and survival. Furthermore, 2-pyrones can induce cellular DNA damage and form complexes with topoisomerases I and II, enzymes crucial for DNA replication and transcription, leading to cell death.





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Caption: Generalized cytotoxicity pathway of 2-pyrones.

## Safety Information

According to available Safety Data Sheets (SDS), **methyl coumalate** is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with all

chemicals, appropriate safety precautions should be taken. It is recommended to handle **methyl coumalate** in a well-ventilated area, wearing protective gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

## Conclusion

**Methyl coumalate** is a highly versatile and valuable chemical intermediate with a wide range of applications in organic synthesis. Its ability to participate in various cycloaddition reactions makes it a powerful tool for the construction of complex molecular architectures. Its demonstrated cytotoxicity, coupled with the known biological activities of the 2-pyrone scaffold, highlights its potential for further investigation in drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of **methyl coumalate** in their synthetic and medicinal chemistry endeavors.

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Address: 3281 E Guasti Rd

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